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molecular formula C8H4F4O B1301902 3-Fluoro-4-(trifluoromethyl)benzaldehyde CAS No. 204339-72-0

3-Fluoro-4-(trifluoromethyl)benzaldehyde

Cat. No. B1301902
M. Wt: 192.11 g/mol
InChI Key: ZVIQXFUBNNGOJY-UHFFFAOYSA-N
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Patent
US09187429B2

Procedure details

A solution of 3-fluoro-4-(trifluoromethyl)benzaldehyde (1.40 g, 7.07 mmol) and p-toluenesulfonylmethyl isocyanide (1.53 g, 7.68 mmol; TosMIC) in MeOH (100 mL) was treated with potassium carbonate (1.97 g, 14.14 mmol) and the suspension heated to reflux for 14 h. After being cooled to room temperature, the solvent was removed under reduced pressure and the crude product triturated with water at 0° C. (2×25 mL). The slightly orange precipitate was collected by filtration and dried under vacuum (4.46 g, 92%). MS: 232.0 (M+H)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[C:10]([F:13])([F:12])[F:11])[CH:5]=[O:6].C1(C)C=CC(S([CH2:23][N+:24]#[C-:25])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>CO>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][CH:25]=[N:24][CH:23]=2)[CH:7]=[CH:8][C:9]=1[C:10]([F:11])([F:12])[F:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1C(F)(F)F
Name
Quantity
1.53 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
1.97 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product triturated with water at 0° C. (2×25 mL)
FILTRATION
Type
FILTRATION
Details
The slightly orange precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum (4.46 g, 92%)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1C(F)(F)F)C1=CN=CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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